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Compound of Interest

Compound Name: 4-Nitrophenylacetonitrile

Cat. No.: B121139

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(4-nitrophenyl)acetonitrile, a key intermediate in various chemical syntheses. The
data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy, is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Core Spectroscopic Data

The structural elucidation of 2-(4-nitrophenyl)acetonitrile is critically supported by *H NMR, 13C
NMR, and IR spectroscopy. The following tables summarize the key quantitative data obtained
from these analytical techniques.

Table 1: *H NMR Spectroscopic Data

The proton NMR spectrum of 2-(4-nitrophenyl)acetonitrile exhibits characteristic signals
corresponding to the aromatic and methylene protons. Data has been compiled from spectra
recorded in both deuterated chloroform (CDClIsz) and deuterated methanol (CDsOD).
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Chemical Shift Chemical Shift .
Proton ] ) o Coupling
_ (8) in CDCls (8) in CDsOD Multiplicity
Assignment Constant (J)
(ppm) (ppm)
H-2, H-6 Not explicitly
) 8.25 8.13 Doublet (d)
(Aromatic) stated
H-3, H-5 Not explicitl Not explicitl
) 7.56 PICTY Doublet (d) PACTEY
(Aromatic) stated stated
Methylene (- Not explicitl
Y ( 3.92 PICTY Singlet (s) N/A
CHz2-) stated

Note: Coupling constants were not explicitly provided in the referenced data sources.

Table 2: *C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides a detailed fingerprint of the carbon skeleton of 2-(4-

nitrophenyl)acetonitrile. The chemical shifts are reported relative to tetramethylsilane (TMS).

Carbon Assignment

Chemical Shift (d) in CDCls (ppm)

C-4 (Aromatic, C-NOz2) 148.1
C-1 (Aromatic, C-CHz2CN) 136.5
C-2, C-6 (Aromatic) 129.5
C-3, C-5 (Aromaitic) 1245
Nitrile (-CN) 116.8
Methylene (-CHz) 24.5

Table 3: Infrared (IR) Spectroscopic Data

The infrared spectrum of 2-(4-nitrophenyl)acetonitrile reveals the presence of key functional

groups through their characteristic vibrational frequencies.
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Functional Group Vibrational Mode Absorption Intensity
Frequency (cm~1)

Nitrile (-C=N) Stretching ~2250 Strong

Nitro (-NOz2) Asymmetric Stretch ~1520 Strong

Nitro (-NO2) Symmetric Stretch ~1350 Strong
Aromatic C-H Stretching >3000 Medium-Weak
Methylene C-H Stretching <3000 Medium-Weak
Aromatic C=C Stretching ~1600, ~1490 Medium-Weak

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following sections detail the methodologies for NMR and IR analysis of 2-(4-

nitrophenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 2-(4-nitrophenyl)acetonitrile is accurately weighed and dissolved

in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs or CD3sOD) within a clean, dry

vial.

e The solution is thoroughly mixed to ensure complete dissolution.

e The resulting solution is then transferred to a standard 5 mm NMR tube.

Instrument Parameters (General):

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

e 1H NMR:

© 2025 BenchChem. All rights reserved.

3/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-
to-noise ratio.

o Arelaxation delay of 1-5 seconds is employed between scans.

e 1BC NMR:
o Proton decoupling is applied to simplify the spectrum and enhance signal intensity.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of the 13C isotope.

o Alonger relaxation delay may be necessary for the observation of quaternary carbons.

o Reference: Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent
(e.g., isopropanol) and allowed to dry completely.

» A small amount of the solid 2-(4-nitrophenyl)acetonitrile sample is placed directly onto the
surface of the ATR crystal.

e Apressure arm is applied to ensure firm and uniform contact between the sample and the
crystal.

Instrument Parameters (General):
o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

e Spectral Range: The spectrum is typically recorded in the mid-infrared region (4000-400
cm™1).

e Resolution: A spectral resolution of 4 cm~! is commonly employed.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Scans: A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the empty, clean ATR crystal is recorded prior to
sample analysis and automatically subtracted from the sample spectrum.

Visualized Workflows and Structures

To further elucidate the processes and relationships discussed, the following diagrams have

been generated using the DOT language.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-nitrophenyl)acetonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121139#spectroscopic-data-of-2-4-nitrophenyl-
acetonitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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